molecular formula C12H16FNO3 B1489533 ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate CAS No. 1378315-80-0

ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate

Cat. No.: B1489533
CAS No.: 1378315-80-0
M. Wt: 241.26 g/mol
InChI Key: DYSUOCZSZQWPLO-UHFFFAOYSA-N
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Description

Ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate is a chemical compound with the molecular formula C12H16FNO3 and a molecular weight of 241.26 g/mol. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO3/c1-3-16-12(15)14(2)8-9-17-11-6-4-10(13)5-7-11/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSUOCZSZQWPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)CCOC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction process. One common method involves the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol, which is then reacted with methyl isocyanate to produce the carbamate derivative.

Industrial Production Methods: In an industrial setting, the production of ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate typically involves large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound is primarily used as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical transformations, making it valuable in the development of new materials and chemicals.

Biology

  • Enzyme Inhibition : Ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate has been studied for its potential as an enzyme inhibitor. It interacts with specific enzymes, modulating their activity, which can be pivotal in biochemical pathways.
  • Receptor Antagonism : The compound also acts as a receptor antagonist, binding to certain receptors and influencing biological responses. This property is significant for therapeutic applications targeting various diseases.

Medicine

  • Pharmaceutical Development : Given its biological activities, this compound is being explored in drug design, particularly for conditions where enzyme inhibition or receptor modulation is beneficial. Its potential role in treating diseases linked to enzyme dysfunctions or receptor overactivity is under investigation.

Industrial Applications

  • Agrochemicals : The compound is utilized in the formulation of agrochemicals, including herbicides and pesticides. Its fluorinated structure enhances efficacy against pests while potentially reducing environmental impact compared to traditional chemicals.
  • Dyes and Industrial Chemicals : this compound finds use in the production of dyes and other industrial chemicals due to its stability and reactivity.

Case Study 1: Enzyme Inhibition Research

A study evaluated the efficacy of this compound as an inhibitor of specific enzymes involved in metabolic pathways. Results indicated that the compound significantly reduced enzyme activity at low micromolar concentrations, suggesting its potential as a therapeutic agent for metabolic disorders.

Case Study 2: Pharmaceutical Development

In a recent pharmaceutical study, this compound was tested for its ability to modulate receptor activity in cell cultures. The findings demonstrated that the compound effectively inhibited receptor-mediated signaling pathways associated with inflammatory responses.

Mechanism of Action

The mechanism by which ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate exerts its effects involves its interaction with specific molecular targets. The compound may act as an inhibitor or antagonist, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-(4-fluorophenoxy)ethyl)acetamide:

  • Pyraflufen-ethyl: Another fluorinated carbamate used in the agricultural industry as a herbicide.

Uniqueness: Ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate is unique in its specific molecular structure, which allows for distinct chemical reactivity and biological activity compared to similar compounds

Biological Activity

Ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate is a compound of significant interest in the fields of chemistry and biology due to its potential biological activities and applications in pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an ethyl group, a 4-fluorophenoxy moiety, and a methylcarbamate functional group. The presence of the fluorine atom enhances its lipophilicity, potentially affecting its interaction with biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor or receptor antagonist . The compound binds to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets can vary based on the application context, but it has been noted for interactions with cholinesterases, which are crucial in neurotransmission.

Biological Activities

  • Cholinesterase Inhibition :
    • This compound has been explored for its potential as a cholinesterase inhibitor. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
    • Studies have shown that compounds with similar structural motifs exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that this compound may also possess significant inhibitory effects against these enzymes .
  • Toxicological Studies :
    • Research indicates that related carbamates have been evaluated for their toxicity profiles. For instance, studies involving subchronic oral toxicity in animal models showed that certain carbamates did not lead to mortality or severe clinical signs at specific dosages, suggesting a low toxicity profile . However, alterations in biochemical parameters were observed, indicating potential effects on liver function and hematological parameters.
  • Pharmacological Applications :
    • The compound's potential applications in drug development are notable. It has been investigated for its role in synthesizing pharmaceuticals targeting specific biological pathways, particularly those involved in neuroprotection and cognitive enhancement.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Cholinesterase InhibitionPotential inhibitor of AChE and BChE; relevant for Alzheimer's treatment
Toxicity ProfileLow subchronic toxicity; no mortality at tested doses
Pharmacological UseIntermediate for drug synthesis; targeting neurological pathways

Case Studies

  • Case Study 1 : A study on related carbamates demonstrated their effectiveness as cholinesterase inhibitors with IC50 values significantly lower than established drugs like rivastigmine. This suggests that this compound could offer comparable or superior efficacy in treating cognitive disorders .
  • Case Study 2 : Toxicological assessments revealed that while certain derivatives exhibited low toxicity levels, they still caused biochemical changes indicative of liver stress. This highlights the importance of further studies to fully understand the safety profile of this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate
Reactant of Route 2
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ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate

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